molecular formula C15H14BrNO4 B2647069 {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 5-BROMOFURAN-2-CARBOXYLATE CAS No. 1795031-54-7

{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 5-BROMOFURAN-2-CARBOXYLATE

Cat. No.: B2647069
CAS No.: 1795031-54-7
M. Wt: 352.184
InChI Key: JILPPGFQICOLTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 5-BROMOFURAN-2-CARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a brominated furan ring with a carbamoylmethyl group attached to a methylphenyl moiety. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 5-BROMOFURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach starts with the bromination of furan-2-carboxylic acid to introduce the bromine atom at the 5-position. This is followed by the formation of the carbamoylmethyl group through a reaction with an appropriate carbamoyl chloride derivative. The final step involves the coupling of the methylphenyl group via a Friedel-Crafts alkylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste .

Mechanism of Action

The mechanism of action of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 5-BROMOFURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects in disease models .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 5-BROMOFURAN-2-CARBOXYLATE stands out due to its unique combination of a brominated furan ring and a carbamoylmethyl group. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO4/c1-10-4-2-3-5-11(10)8-17-14(18)9-20-15(19)12-6-7-13(16)21-12/h2-7H,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILPPGFQICOLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.